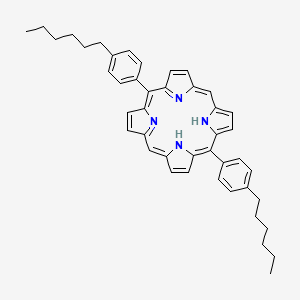
5,15-Bis(4-hexylphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Bis(4-hexylphenyl)porphyrin is a synthetic porphyrin derivative characterized by the substitution of hexylphenyl groups at the 5 and 15 positions of the porphyrin ring Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-hexylphenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by the introduction of hexylphenyl groups. A common method includes:
Condensation Reaction: Pyrrole is condensed with 4-hexylbenzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, to form the porphyrin core.
Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation, often using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to form the final porphyrin structure.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as:
Batch Synthesis: Utilizing large-scale reactors for the condensation and cyclization steps.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Análisis De Reacciones Químicas
Types of Reactions
5,15-Bis(4-hexylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The hexylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of porphyrin dications.
Reduction: Formation of porphyrin anions.
Substitution: Introduction of various functional groups on the hexylphenyl rings.
Aplicaciones Científicas De Investigación
5,15-Bis(4-hexylphenyl)porphyrin has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex porphyrin-based structures and materials.
Biology: Studied for its potential in photodynamic therapy due to its ability to generate singlet oxygen upon light irradiation.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 5,15-Bis(4-hexylphenyl)porphyrin involves its interaction with light and molecular oxygen. Upon light absorption, the compound transitions to an excited state, transferring energy to molecular oxygen to produce reactive oxygen species, such as singlet oxygen. These reactive species can induce cell damage, making the compound useful in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: Lacks the hexyl groups, resulting in different solubility and electronic properties.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Contains hydroxyphenyl groups, which alter its reactivity and applications.
Uniqueness
5,15-Bis(4-hexylphenyl)porphyrin is unique due to the presence of hexyl groups, which enhance its solubility in organic solvents and modify its electronic properties, making it suitable for specific applications in materials science and medicine.
Propiedades
Fórmula molecular |
C44H46N4 |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
5,15-bis(4-hexylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H46N4/c1-3-5-7-9-11-31-13-17-33(18-14-31)43-39-25-21-35(45-39)29-37-23-27-41(47-37)44(34-19-15-32(16-20-34)12-10-8-6-4-2)42-28-24-38(48-42)30-36-22-26-40(43)46-36/h13-30,45-46H,3-12H2,1-2H3 |
Clave InChI |
ZAZQKRWJZFYPJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)CCCCCC)C=C4)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


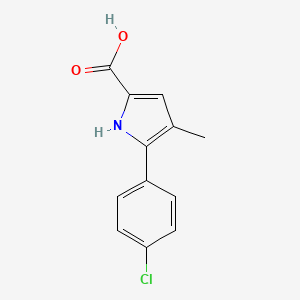
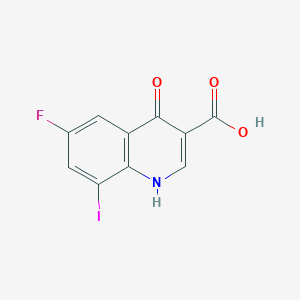
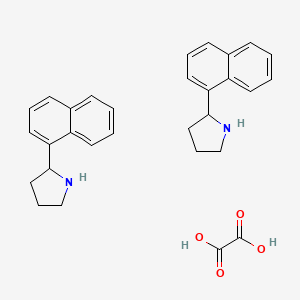
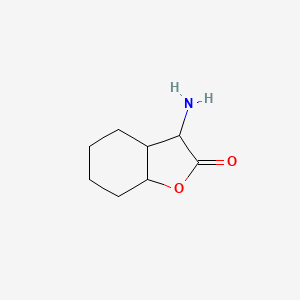
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
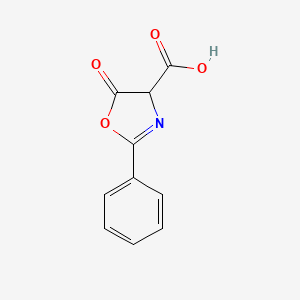
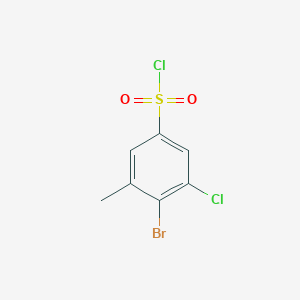
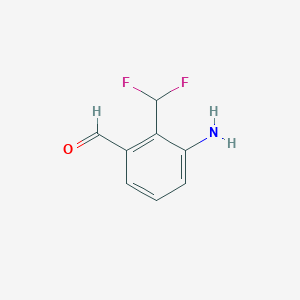

![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
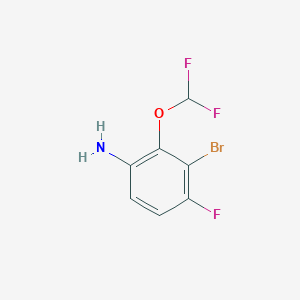
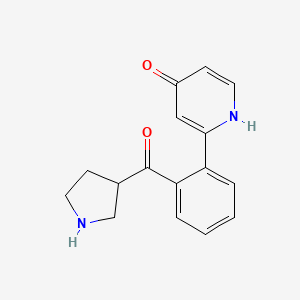
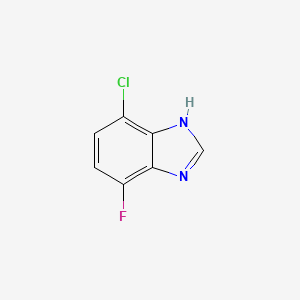
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
